2-Octynoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Octynoic acid has been explored through various methods, including the Grignard reaction between alkylmagnesium bromides and carbon dioxide to generate radio-labeled compounds for PET (Positron Emission Tomography) tracers. Such syntheses yield radiochemical purities greater than 99%, highlighting the efficiency of these methods in producing high-purity compounds (Kawashima et al., 1997). Additionally, palladium-catalyzed decarboxylative coupling reactions involving 2-Octynoic acid have been demonstrated, showcasing its versatility in forming complex molecules with high reactivity and functional group tolerance (Moon, Jang, & Lee, 2009).
Molecular Structure Analysis
The molecular structure of 2-Octynoic acid, characterized by its alkyne group, plays a crucial role in its chemical reactivity. This structural feature enables the formation of metal carboxylate derivatives and self-assembly into ordered networks through hydrogen bonding, as seen in the synthesis of carboxylic acid POSS derivatives (Voisin et al., 2017).
Chemical Reactions and Properties
2-Octynoic acid's chemical properties, such as its ability to undergo decarboxylative coupling reactions, make it a valuable compound in organic synthesis. Its reactivity with aryl halides under palladium catalysis is a notable example of its application in forming diverse organic molecules (Moon, Jang, & Lee, 2009).
Physical Properties Analysis
The physical properties of 2-Octynoic acid, including its melting points and solubility, are influenced by its molecular structure. These properties are critical in determining its suitability for various applications, from synthetic chemistry to potential uses in medical imaging (Kawashima et al., 1997).
Chemical Properties Analysis
The chemical versatility of 2-Octynoic acid is further evidenced by its role in the synthesis of complex organic frameworks and its potential as a building block for the development of new materials. The ability to form hydrogen-bonded networks and metal carboxylate derivatives highlights its utility in the field of materials science (Voisin et al., 2017).
Scientific Research Applications
Application 1: Inhibition of Hepatitis C Virus Infection
- Summary of the Application : 2-Octynoic acid has been found to inhibit HCV infection in human hepatocytes . This is particularly important as many chronic HCV-infected patients do not clear the virus with current therapy .
- Results or Outcomes : The study found that 2-Octynoic acid abrogated lipid accumulation in HCV replicon cells and virus-infected hepatocytes. It suppressed HCV RNA replication and infectious virus production with no cytotoxicity to the host cells . Furthermore, 2-Octynoic acid activated AMP-activated protein kinase (AMPK) and inhibited acetyl-CoA carboxylase in viral-infected cells .
Application 2: Simulation of Medium-chain Acyl-coenzyme A Dehydrogenase (MCAD) Deficiency
- Summary of the Application : 2-Octynoic acid has been used to simulate MCAD deficiency, a metabolic disorder, in Sprague-Dawley rats .
- Methods of Application : 2-Octynoic acid was administered by intraperitoneal injection to fasted Sprague-Dawley rats .
- Results or Outcomes : Rats given 2-Octynoic acid excreted elevated amounts of medium-chain dicarboxylic acids and other acidic metabolites usually associated with human MCAD deficiency . The onset of this organic acid profile was immediate and lasted for approximately 24 hours .
Safety And Hazards
properties
IUPAC Name |
oct-2-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDKCWCMDBMLEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205205 | |
Record name | 2-Octynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Octynoic acid | |
CAS RN |
5663-96-7 | |
Record name | 2-Octynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5663-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Octynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005663967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-OCTYNOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Octynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oct-2-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-OCTYNOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7TMI3HR1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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